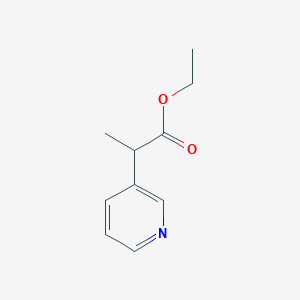

Ethyl 2-pyridin-3-ylpropanoate

Description

Significance of Pyridine-Containing Scaffolds as Synthetic Precursors

The pyridine (B92270) ring is a fundamental structural motif found in a vast array of natural products, including alkaloids and vitamins, and is a privileged scaffold in drug discovery. bldpharm.com Its presence can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and bioavailability, due to the polarity and ionizable nature of the nitrogen atom. bldpharm.com The pyridine nucleus is a versatile precursor for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures. This adaptability has led to its incorporation into numerous FDA-approved drugs for treating a wide spectrum of diseases. bldpharm.com

Overview of Propanoate Ester Chemistry as a Foundation for Molecular Construction

Esters are a class of organic compounds characterized by the general formula RCOOR'. simsonpharma.comsigmaaldrich.com Specifically, propanoate esters are derived from propanoic acid. nih.gov They are named by identifying the alkyl or aryl group (R') attached to the oxygen, followed by the parent acid's name with the "-ic acid" ending replaced by "-ate". simsonpharma.comsigmaaldrich.com Simple esters are often recognized by their pleasant, fruity odors and are used as fragrance and flavoring agents. sigmaaldrich.com From a synthetic standpoint, the ester functional group is a cornerstone of molecular construction. It can undergo a variety of chemical reactions, such as hydrolysis to form carboxylic acids, reduction to yield alcohols, and can be used to form new carbon-carbon bonds, making esters like propanoates essential intermediates in organic synthesis. pharmaffiliates.com

Research Trajectories and Academic Focus on Ethyl 2-Pyridin-3-ylpropanoate

A comprehensive search of chemical databases and scientific literature reveals a significant gap in the research specifically concerning this compound. There is no readily available, dedicated body of research, nor a specific CAS registry number for this exact isomer.

In contrast, extensive research exists for its structural isomers and derivatives, such as:

Ethyl 3-pyridin-2-ylpropanoate (CAS: 2739-74-4): This isomer is commercially available and its properties are documented in databases like PubChem. biosynth.comchemicalbook.com

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (CAS: 26510-52-1): This β-keto ester is a known intermediate used in the synthesis of more complex heterocyclic compounds, including those with potential anti-tubercular activity. google.com

Ethyl 3-(pyridin-2-ylamino)propanoate (CAS: 103041-38-9): This compound is documented as an important intermediate in the synthesis of the anticoagulant drug Dabigatran etexilate.

The lack of specific literature for this compound means that its synthetic routes, physical and chemical properties, and potential applications have not been formally established or published. Consequently, no detailed research findings or data tables can be generated for this specific compound at this time.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-pyridin-3-ylpropanoate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-5-4-6-11-7-9/h4-8H,3H2,1-2H3 |

InChI Key |

RPEUEJTZHRHZQD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Pyridin 3 Ylpropanoate and Analogous Pyridylpropanoates

Design and Development of Synthetic Routes

The synthesis of ethyl 2-pyridin-3-ylpropanoate and related compounds can be approached through either multi-step or one-pot strategies, depending on the desired complexity of the final product and the availability of precursors.

Multi-Step Conversions from Readily Available Precursors

Multi-step synthesis provides a high degree of control over the final molecular architecture, allowing for the precise installation of functional groups. A common strategy involves the initial preparation of key intermediates that are subsequently converted to the target pyridylpropanoate.

Another multi-step approach involves the alkylation of a phosphonate (B1237965) with a pyridine-containing electrophile. For example, ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate was prepared by alkylating triethyl phosphonoacetate with 4-(bromomethyl)pyridine (B1298872) in the presence of sodium hydride. nih.gov This intermediate can then be used in subsequent reactions, such as the Corey–Chaykovsky cyclopropanation, to build more complex molecules. nih.gov

Streamlined and Efficient One-Pot Synthetic Strategies

One-pot syntheses are advantageous due to their operational simplicity, reduced waste generation, and potential for time and cost savings. nih.gov These methods combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates. nih.gov

A notable example is the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate (B1210297), which utilizes a tandem palladium-lipase catalyst. nih.gov In this chemoenzymatic cascade, 4-acetyl pyridine (B92270) is first hydrogenated by the palladium catalyst to form 1-(pyridin-4-yl)ethanol. This intermediate then undergoes kinetic resolution catalyzed by lipase (B570770) to selectively produce (R)-1-(pyridin-4-yl)ethyl acetate with 100% selectivity. nih.gov The reaction is optimized at 50 °C in toluene (B28343), achieving a final product yield of 48.62%. nih.gov

Another efficient one-pot procedure involves the synthesis of 3,5-diaryl pyridines through the annulation of aromatic terminal alkynes with benzamides as the nitrogen source, promoted by cesium carbonate in sulfolane. mdpi.com This method represents a formal [2+2+1+1] cyclocondensation. mdpi.com

Strategic Use of Starting Materials and Reagents

The choice of starting materials and reagents is fundamental to the success of pyridylpropanoate synthesis, dictating the reaction pathway and the nature of the final product.

Derivatization of Pyridine Rings for Propanoate Formation

Modification of the pyridine ring is a key strategy for introducing the necessary functionality for subsequent propanoate formation. This can involve reactions such as nitration and halogenation. For example, the nitration of a pyridine ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com Halogenation can be performed with elemental bromine or chlorine. google.com These derivatized pyridines can then serve as precursors in coupling or substitution reactions to build the propanoate side chain.

Esterification and Functionalization Reactions for Propanoate Moiety Construction

The formation of the ethyl propanoate moiety is typically achieved through esterification or by building the carbon chain and then forming the ester.

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. sparkl.me For pyridine carboxylic acids, such as nicotinic acid, esterification with alcohols like butyl or amyl alcohol can be carried out using an alkane sulfonic acid catalyst and an azeotropic agent like benzene (B151609) to remove water and drive the reaction to completion. google.com

Alternatively, the propanoate structure can be constructed through reactions like the Claisen condensation. For instance, ethyl 3-oxo-3-(pyridin-4-yl)propanoate is synthesized by the refluxing of ethyl isonicotinate (B8489971) with sodium ethoxide and ethyl acetate in benzene. asianpubs.orgresearchgate.net This reaction proceeds via a Claisen condensation mechanism. asianpubs.org

Catalytic Systems in Pyridylpropanoate Synthesis

Trifluoromethanesulfonic acid has been employed as a catalyst in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate from 2-aminopyridine (B139424) and ethyl acrylate (B77674). google.compatsnap.com This reaction is typically performed under nitrogen protection in anhydrous ethanol (B145695) at elevated temperatures (120-160 °C). google.compatsnap.com

Palladium catalysts are also widely used. As mentioned, a tandem palladium-lipase catalyst is effective for the one-pot synthesis of (R)-1-(pyridin-4-yl)ethyl acetate. nih.gov In other applications, Pd/C is used for catalytic hydrogenation. google.com Furthermore, Pd2(dba)3/XPhos has been identified as a superior catalyst for the Negishi coupling of N-tosyl-3-haloazaindoles with a protected iodoalanine derivative to form azatryptophan derivatives, which are structurally related to pyridylpropanoates. sci-hub.se

Iron catalysts have also been explored for related transformations. A reusable iron-based catalyst on an N-doped SiC support has been developed for the reductive amination of ketones to primary amines, a reaction that can be relevant for synthesizing amino-functionalized pyridylpropanoates. d-nb.info

The following table summarizes various catalytic systems used in the synthesis of pyridylpropanoates and their analogues:

Catalytic Systems in Pyridylpropanoate Synthesis| Catalyst System | Reactants | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid | 2-Aminopyridine, Ethyl acrylate | Ethyl 3-(pyridin-2-ylamino)propanoate | Michael Addition | google.com, patsnap.com |

| Palladium-Lipase | 4-Acetyl pyridine, Acetic anhydride | (R)-1-(pyridin-4-yl)ethyl acetate | Hydrogenation/Kinetic Resolution | nih.gov |

| Pd/C | 3-(pyridin-2-ylamino)ethyl propionate (B1217596) N-oxide | Ethyl 3-(pyridin-2-ylamino)propanoate | Catalytic Hydrogenation | google.com |

| Pd2(dba)3/XPhos | N-tosyl-3-haloazaindoles, Fmoc-protected tert-butyl iodoalanine | Differentially protected azatryptophan derivatives | Negishi Coupling | sci-hub.se |

| Iron on N-doped SiC | Ketones, Ammonia, Hydrogen | Primary Amines | Reductive Amination | d-nb.info |

| Sodium Ethoxide | Ethyl isonicotinate, Ethyl acetate | Ethyl 3-oxo-3-(pyridin-4-yl)propanoate | Claisen Condensation | asianpubs.org, researchgate.net |

Acid-Catalyzed Reactions for Esterification and Ring Functionalization

Acid catalysis plays a important role in both the formation of the ester moiety and the functionalization of the pyridine ring. The direct esterification of a corresponding carboxylic acid with ethanol is a fundamental acid-catalyzed process. More advanced applications involve the use of strong acids to facilitate carbon-carbon bond formation.

For instance, a patented method for the synthesis of the related compound ethyl 3-(pyridin-2-ylamino)propanoate utilizes trifluoromethanesulfonic acid as a catalyst. patsnap.comgoogle.com In this process, 2-aminopyridine reacts with ethyl acrylate in anhydrous ethanol. The strong acid protonates the reactants, activating them towards nucleophilic attack and driving the reaction forward under heated conditions (120-160 °C). patsnap.comgoogle.com This one-step synthesis is noted for its simplicity and the high purity of the resulting product. google.com

Other acid catalysts have been employed for similar transformations. Boric acid is recognized as a mild and environmentally friendly catalyst for amidation and, by extension, esterification reactions, proceeding through the activation of the carboxylic acid group. orgsyn.org Solid acid catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), have also proven effective in promoting multicomponent reactions like the Hantzsch synthesis to create pyridine derivatives. orgchemres.org The Prins reaction, which involves the acid-catalyzed addition of an aldehyde or ketone to an alkene, represents another pathway where acid catalysis can be used to build substituted pyridine-like ring systems. nptel.ac.in

Table 1: Examples of Acid-Catalyzed Synthesis

| Product | Reactants | Catalyst | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Aminopyridine, Ethyl Acrylate | Trifluoromethanesulfonic acid | Anhydrous Ethanol | 120-160 °C, 16-20 hours | patsnap.comgoogle.com |

| N-Benzyl-4-phenylbutyramide (Amide Analog) | 4-Phenylbutanoic acid, Benzylamine | Boric Acid | Toluene | Reflux | orgsyn.org |

Base-Promoted Methodologies for α-Carbon Reactivity

Base-promoted reactions are fundamental for generating reactivity at the α-carbon (the carbon adjacent to the ester group). This is typically achieved by deprotonation with a suitable base to form a nucleophilic enolate intermediate, which can then participate in various bond-forming reactions.

A common example is the Claisen condensation. The synthesis of ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a structural analog, is accomplished by treating ethyl isonicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide. researchgate.netasianpubs.org The base abstracts a proton from the α-carbon of ethyl acetate, generating an enolate that subsequently attacks the carbonyl group of ethyl isonicotinate. After refluxing for several hours, an acidic workup yields the desired β-keto ester. asianpubs.org This product exists as a tautomeric mixture of keto and enol forms. asianpubs.org A similar strategy can be applied to synthesize other isomers, such as ethyl 3-oxo-3-(pyridin-2-yl)propanoate. chemchart.com

These β-keto esters are versatile intermediates. The activated α-carbon can undergo further reactions, such as alkylation or condensation with aldehydes, to introduce additional complexity to the molecule. researchgate.net

Metal-Catalyzed Transformations and Cross-Coupling Approaches

Modern synthetic chemistry heavily relies on metal catalysts to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, rhodium, and copper are among the most frequently used metals for synthesizing pyridylpropanoates and their derivatives.

Palladium (Pd) Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for creating aryl-C bonds. The Negishi coupling, for example, has been used to synthesize differentially protected 7-azatryptophan (B1233867) derivatives, which share the pyridyl-amino acid core structure. sci-hub.se In this approach, an organozinc derivative of an alanine (B10760859) precursor is coupled with a halo-azaindole using a Pd2(dba)3/XPhos catalyst system. sci-hub.se Similarly, Pd-catalyzed carboamination reactions can form complex heterocyclic systems diastereoselectively. nih.gov

Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective in activating C-H bonds. An unprecedented Rh(III)-catalyzed double C(sp²)–H bond carbenoid insertion and annulation has been developed to synthesize complex naphthoquinolizinone derivatives from 2-aryl-3-cyanopyridines and α-diazo carbonyl compounds. acs.org This cascade reaction builds multiple aromatic systems in a single step. acs.org Rhodium complexes have also been used in C-H activation/annulation sequences to construct functionalized indazole derivatives from substrates like methyl 2-diazo-3-oxo-3-(pyridin-2-yl)propanoate. mdpi.com

Copper (Cu) Catalysis: Copper catalysts are often used in conjunction with other metals or in relay catalysis systems. A stereodivergent synthesis of δ-valerolactones was enabled by a Cu/Ru relay catalysis, starting from methyl 2-(pyridin-2-yl)propanoate. rsc.org The 2-(pyridin-2-yl) moiety was found to be crucial for enhancing the reactivity of the substrate in this transformation. rsc.org

Table 2: Overview of Metal-Catalyzed Syntheses

| Reaction Type | Catalyst System | Substrate Example | Key Transformation | Reference |

|---|---|---|---|---|

| Negishi Coupling | Pd2(dba)3 / XPhos | N-tosyl-3-haloazaindoles | Forms C-C bond between pyridine-like ring and amino acid side chain | sci-hub.se |

| C-H Annulation | [RhCp*Cl2]2 | 2-Aryl-3-cyanopyridines | Double C(sp²)–H bond carbenoid insertion to form polycyclic systems | acs.org |

| Relay Catalysis | Cu(MeCN)4PF6 / [Ru]-1 | Methyl 2-(pyridin-2-yl)propanoate | Cascade reaction to form δ-valerolactones | rsc.org |

Enantioselective Synthesis of Chiral Pyridylpropanoate Derivatives

When the α-carbon of a 2-pyridylpropanoate is substituted, it becomes a chiral center. The synthesis of a single enantiomer is often crucial for biological applications. Enantioselective synthesis is achieved using several advanced strategies that impart stereochemical control.

Asymmetric Catalysis in α-Chiral Propanoate Formation

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. frontiersin.org This is a highly efficient and atom-economical approach. The catalyst, often a metal complex with a chiral ligand or a metal-free organocatalyst, creates a chiral environment that favors one reaction pathway over the other. frontiersin.orgrsc.org

For reactions relevant to propanoate synthesis, copper and rhodium complexes are prominent. Chiral copper(I) complexes, for instance, have been used to catalyze asymmetric Mannich and aldol (B89426) reactions on amides with a 7-azaindoline directing group. mdpi.com The bidentate coordination of the substrate to the chiral Cu(I) complex controls the environment for the subsequent addition reaction, leading to high stereoselectivity. mdpi.com Rhodium-Phebox complexes have been shown to be effective catalysts for asymmetric reductive aldol reactions, where an α,β-unsaturated ester is reduced and the resulting rhodium enolate is trapped by an aldehyde, yielding anti-aldol products with high enantiomeric excess. tcichemicals.com

Application of Chiral Auxiliaries for Stereocontrol

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

A classic and highly successful example is the use of Evans' oxazolidinone auxiliaries. researchgate.net The substrate, such as a propanoic acid derivative, is first converted to an N-acyl oxazolidinone. The bulky substituent on the oxazolidinone ring effectively blocks one face of the corresponding enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the less hindered face. wikipedia.org This strategy provides excellent stereocontrol in alkylation and aldol reactions. researchgate.net The auxiliary creates a chiral environment that energetically favors one transition state, leading to the desired stereoisomer. numberanalytics.com The final step is the cleavage of the auxiliary to reveal the chiral carboxylic acid, alcohol, or other desired functional group.

Diastereoselective Synthetic Pathways for Stereoisomer Control

When a molecule contains two or more chiral centers, the relative arrangement of these centers defines the diastereomer. Diastereoselective synthesis aims to control the formation of a specific diastereomer out of all possible stereoisomers.

This control is often achieved in reactions that form multiple stereocenters simultaneously, such as cycloadditions. The [3+2] cycloaddition of azomethine ylides to electron-deficient alkenes is a powerful method for constructing highly substituted pyrrolidine (B122466) rings (which are structurally related to the pyridine core) with high diastereoselectivity. mdpi.com The specific relative configuration of the product is determined by the geometry of the transition state.

Palladium-catalyzed intramolecular carboamination is another effective strategy. The reaction of a chiral pyrrolidinone bearing an alkene side chain with an aryl bromide can proceed via a diastereoselective cyclization to yield bicyclic products with a specific relative stereochemistry between the pre-existing and newly formed chiral centers. nih.gov Advanced methods, such as ternary catalysis, can even achieve enantioconvergent and diastereoselective synthesis in one pot, creating products with defined vicinal central and axial chirality. rsc.org These methods rely on the careful orchestration of multiple catalytic cycles to control the absolute and relative stereochemistry of the final product.

Enzymatic Approaches for Stereoselective Transformations

The generation of single-enantiomer chiral molecules is critical in the pharmaceutical industry, and biocatalysis offers a powerful tool for achieving high stereoselectivity. Enzymes such as lipases, esterases, and oxidoreductases are widely used for the kinetic resolution of racemic mixtures or the asymmetric synthesis of chiral building blocks.

Enzymatic kinetic resolution (EKR) is a common strategy for separating enantiomers of 2-arylpropanoic acids and their esters. mdpi.comalmacgroup.com This method often employs lipases, such as those from Candida antarctica (CAL-B) or Candida rugosa (CRL), which selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. almacgroup.comchemrxiv.org For instance, the kinetic resolution of racemic ibuprofen (B1674241) and naproxen, which are structurally analogous to pyridylpropanoates, has been extensively studied. Using an immobilized lipase B from Candida antarctica (Novozym 435), researchers have successfully resolved racemic profens, yielding enantiomerically enriched acids and esters. mdpi.com The choice of solvent and acyl donor is crucial; studies have shown that solvents like toluene can favor higher enantioselectivity, while trialkyl orthoesters can serve as irreversible alkoxy donors to drive the reaction forward. mdpi.com

Beyond kinetic resolution, enzymes are employed in more complex stereoselective transformations. Alcohol dehydrogenases (ADHs), for example, can reduce prochiral ketones to chiral alcohols with high diastereo- and enantioselectivity. mdpi.com The overexpressed ADH from Ralstonia sp. (RasADH) has demonstrated versatility in the stereoselective reduction of bulky diketones to the corresponding diols under mild conditions. mdpi.com Furthermore, new approaches combine biocatalysis with other catalytic methods. A novel strategy merges photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis to achieve asymmetric intermolecular radical transformations, creating valuable noncanonical amino acids. nih.gov Such synergistic methods hold promise for creating complex chiral pyridyl compounds.

The scalability of these enzymatic processes is a key consideration. Research has demonstrated that enzymatic reactions can be optimized and scaled up to produce preparative, gram-scale quantities of chiral heterocyclic building blocks, confirming their synthetic utility. uni-hannover.de

Table 1: Examples of Enzymatic Stereoselective Transformations

| Enzyme | Reaction Type | Substrate Class | Key Finding |

|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Kinetic Resolution (Esterification) | Racemic 2-arylpropanoic acids (profens) | Achieved high enantiomeric excess (ee) for both unreacted acid and produced ester; solvent and alkoxy donor choice are critical. mdpi.com |

| Hydrolases (e.g., from Alcaligenes spp.) | Kinetic Resolution (Hydrolysis) | Racemic 3-aryl alkanoic acid ethyl esters | Provided access to both enantiomers in high enantiopurity (>97% ee) from a single resolution. almacgroup.com |

| Alcohol Dehydrogenase from Ralstonia sp. (RasADH) | Stereoselective Reduction | Prochiral 1,4-diaryl-1,4-diones | Complete diastereo- and enantioselectivity to (1S,4S)-diols under mild conditions. mdpi.com |

| Engineered PLP Enzymes | Synergistic Photoredox-Biocatalysis | Amino acid precursors | Unlocks new pathways for asymmetric synthesis of noncanonical amino acids. nih.gov |

High-Throughput Synthesis and Automated Platforms in Propanoate Chemistry

The demand for large, diverse libraries of chemical compounds for drug discovery and materials science has driven the development of high-throughput synthesis and automated laboratory platforms. drugtargetreview.com These technologies accelerate the design-make-test-analyze cycle by enabling the rapid, parallel synthesis and screening of hundreds or thousands of compounds. nih.govspirochem.com

Automated synthesis platforms can perform complex workflows with minimal human intervention, including reaction preparation, synthesis under various conditions (e.g., temperature, pressure), work-up, purification, and analysis. chemspeed.comfiveable.me For the synthesis of ester libraries, parallel synthesis can be conducted in 24- or 96-well plate formats. spirochem.com This approach is invaluable for optimizing reaction conditions and exploring a wide chemical space efficiently. spirochem.comnsf.gov The integration of high-throughput experimentation with protein crystallography has even been shown to accelerate the identification of potent enzyme inhibitors from newly synthesized libraries. bohrium.com

A key challenge in high-throughput synthesis is purification. Recent advancements include the development of automated liquid-liquid extraction (LLE) platforms that can be integrated into an end-to-end workflow. nih.govacs.org This allows for the synthesis of drug-like molecules using techniques like continuous flow chemistry, followed by automated parallel work-up and purification, significantly speeding up the process. nih.govacs.org Such integrated systems are crucial for handling unstable reagents and for generating libraries of C(sp³)-enriched molecules, a desirable feature in medicinal chemistry. nih.gov

The use of multi-component reactions (MCRs), such as the Passerini or Ugi reactions, is well-suited for high-throughput synthesis due to their efficiency and ability to generate molecular diversity from readily available building blocks. bohrium.comresearchgate.net These reactions can be performed in nanoscale formats using automated dispensing systems, further reducing material consumption and enabling the creation of massive compound libraries. bohrium.comnih.gov

Table 2: Automated and High-Throughput Synthesis Technologies

| Technology | Application | Key Advantage |

|---|---|---|

| Automated Parallel Synthesis Platforms | Library synthesis of small molecules, esters, and amides in well-plate formats. spirochem.comchemspeed.com | Increased speed, reproducibility, and ability to explore diverse chemical space. spirochem.comfiveable.me |

| Continuous Flow Synthesis | Preparation of unstable intermediates (e.g., organozinc reagents) for cross-coupling reactions. nih.govacs.org | Precise control over reaction conditions, enhanced safety, and scalability. acs.org |

| Automated Liquid-Liquid Extraction (LLE) | Parallel work-up and purification of compound libraries. nih.govacs.org | Avoids bottlenecks in the discovery workflow, enabling a fully automated end-to-end process. nih.gov |

| High-Throughput Experimentation (HTE) | Rapid screening and optimization of reaction conditions (catalysts, solvents, etc.). drugtargetreview.comnsf.gov | Efficiently identifies robust and generally applicable reaction conditions from a large parameter space. nsf.gov |

Reaction Optimization and Process Intensification for Enhanced Yield and Efficiency

Reaction optimization and process intensification (PI) are chemical engineering disciplines focused on developing smaller, cleaner, safer, and more energy-efficient manufacturing processes. gspchem.comfraunhofer.de These principles are directly applicable to the synthesis of fine chemicals like this compound, aiming to improve yield, reduce waste, and lower costs. acs.org

A central strategy in PI is the use of novel reactor designs that offer superior heat and mass transfer compared to traditional batch reactors. gspchem.comContinuous flow reactors , including microreactors, are a cornerstone of PI. They enable reactions to be performed under more extreme conditions (higher temperatures and pressures) with enhanced safety due to the small internal volume. gspchem.comacs.org This often leads to significantly shorter reaction times and higher yields. For example, a lipase-catalyzed synthesis of β-amino acid esters was achieved in 30 minutes in a continuous-flow microreactor, compared to 24 hours in a conventional batch reactor. mdpi.com Similarly, the highly exothermic reduction of esters to aldehydes using DIBAL-H, a challenging transformation in batch, was successfully scaled up in a continuous flow system with excellent control. acs.org

Multifunctional reactors represent another key area of PI. These units integrate reaction and separation into a single piece of equipment, overcoming equilibrium limitations and simplifying downstream processing. numberanalytics.comReactive distillation is a prime example, where the products of an esterification reaction are continuously removed from the reaction zone, driving the equilibrium towards completion. numberanalytics.comwalshmedicalmedia.com This has been successfully applied to the production of various esters, leading to higher conversion and reduced energy consumption. numberanalytics.comwalshmedicalmedia.com Other intensified reactors include spinning disc reactors, which create highly efficient thin-film processing suitable for fast and complex reactions. gspchem.com

Optimization strategies are also evolving. Modern approaches move beyond one-variable-at-a-time (OVAT) methods to more sophisticated techniques. Bayesian optimization , a machine-learning algorithm, has been successfully applied to chemical synthesis. nih.gov This data-driven approach can efficiently explore a multi-dimensional reaction space (e.g., catalyst, base, solvent, temperature) to find optimal conditions with a minimal number of experiments, outperforming human decision-making in both efficiency and consistency. nsf.govnih.gov When combined with automated flow platforms, these algorithms can autonomously optimize complex, multi-step syntheses. whiterose.ac.uk

Table 3: Process Intensification and Optimization Strategies

| Strategy | Description | Application Example |

|---|---|---|

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream through a tube or microreactor. acs.org | DIBAL-H reduction of esters to aldehydes; Lipase-catalyzed synthesis of β-amino acid esters. acs.orgmdpi.com |

| Reactive Distillation | Combines chemical reaction and distillation in a single column. walshmedicalmedia.com | Production of methyl acetate and other esters, driving equilibrium-limited reactions to high conversion. numberanalytics.comwalshmedicalmedia.com |

| Spinning Disc Reactor | Reactants are fed onto a rotating disc, forming a thin film with enhanced heat and mass transfer. gspchem.com | Suitable for fast, exothermic, or complex reactions in fine chemical synthesis. gspchem.com |

| Bayesian Optimization | An algorithm-driven approach to efficiently find the best reaction conditions from a multi-parameter space. nih.gov | Optimization of Pd-catalyzed cross-coupling, Mitsunobu, and deoxyfluorination reactions. nih.gov |

Elucidation of Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Pyridin 3 Ylpropanoate

Mechanistic Studies of Ester Hydrolysis and Transesterification Processes

The ester group in Ethyl 2-pyridin-3-ylpropanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield 2-pyridin-3-ylpropanoic acid. The reaction is reversible, and an excess of water is typically required to drive the equilibrium towards the products.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion is irreversible because the resulting carboxylic acid is deprotonated by the strongly basic ethoxide to form a resonance-stabilized carboxylate salt. Acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid product.

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For example, reaction with methanol (B129727) under acidic or basic conditions would yield Mthis compound. The reaction is typically driven to completion by using a large excess of the new alcohol.

Reactivity at the α-Carbon: Enolate Chemistry and Carbon-Carbon Bond Formation

The hydrogen atom on the carbon adjacent to the ester carbonyl (the α-carbon) is weakly acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for various carbon-carbon bond-forming reactions.

Investigation of Aldol (B89426), Knoevenagel, and Claisen-Type Condensations

Aldol-Type Condensations: The enolate of this compound can react with aldehydes and ketones in an aldol-type addition reaction. The enolate attacks the carbonyl carbon of the aldehyde or ketone to form a β-hydroxy ester after protonation. Subsequent dehydration of this adduct, often under acidic or basic conditions, can lead to the formation of an α,β-unsaturated ester.

Knoevenagel Condensation: This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgrsc.orgbas.bgorganic-chemistry.orgnih.gov While this compound itself does not have a classic active methylene group, its enolate can participate in similar condensation reactions with electrophilic alkenes in what is known as a Michael addition, which is often a competing or subsequent reaction in Knoevenagel-type conditions.

Claisen Condensation: The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. uomustansiriyah.edu.iqwikipedia.orgmasterorganicchemistry.com For this compound, this would be a self-condensation where the enolate of one molecule attacks the carbonyl group of another. The reaction is driven by the final deprotonation of the resulting β-keto ester, which has a more acidic α-hydrogen. A "crossed" Claisen condensation can also occur between this compound and another ester that either lacks α-hydrogens or has more acidic α-hydrogens to promote a selective reaction.

Regioselective Alkylation and Acylation Reactions

The enolate of this compound can be readily alkylated at the α-carbon by reaction with alkyl halides. The nucleophilic enolate attacks the electrophilic carbon of the alkyl halide in an S(_N)2 reaction, forming a new carbon-carbon bond. The choice of base and reaction conditions is crucial to ensure complete enolate formation and avoid side reactions such as self-condensation.

Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This reaction yields a β-keto ester.

| Reaction Type | Reagents | Product Type | Mechanistic Notes |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | α-Substituted Ester | S(_N)2 reaction between the enolate and the alkyl halide. |

| α-Acylation | 1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl) | β-Keto Ester | Nucleophilic acyl substitution on the acyl halide by the enolate. |

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgyoutube.commasterorganicchemistry.compearson.com Electrophilic substitution, when it occurs, is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. Since the propanoate substituent is already at the 3-position, further electrophilic substitution would be expected to occur at the 5-position. However, harsh reaction conditions are typically required for reactions such as nitration, sulfonation, and halogenation. Friedel-Crafts alkylation and acylation are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. For this compound, nucleophilic substitution would likely occur at the 2- or 6-position if a suitable leaving group were present at one of these positions. In the absence of a leaving group, reactions like the Chichibabin reaction (amination with sodium amide) could potentially introduce a nucleophile at the 2- or 6-position, though this is less common for 3-substituted pyridines.

| Position | Reactivity towards EAS | Reactivity towards NAS | Rationale |

| 2 | Deactivated | Activated | Electron-withdrawing inductive effect of nitrogen and destabilization of the cationic intermediate. Stabilization of the anionic intermediate (Meisenheimer complex). |

| 3 | Less Deactivated | Deactivated | The cationic intermediate does not place a positive charge on the nitrogen atom. The anionic intermediate is less stable. |

| 4 | Deactivated | Activated | Electron-withdrawing inductive and resonance effects of nitrogen. Stabilization of the anionic intermediate. |

| 5 | Less Deactivated | Deactivated | Similar to the 3-position. |

| 6 | Deactivated | Activated | Similar to the 2-position. |

Hydrogenation and Reduction of the Pyridine Nucleus

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. researchgate.netclockss.orgresearchgate.netchemrxiv.orgliverpool.ac.ukchemrxiv.org This transformation typically requires high pressures of hydrogen gas and a metal catalyst such as platinum, palladium, or rhodium. researchgate.netliverpool.ac.uk The ester functionality may also be susceptible to reduction under these conditions, potentially leading to the corresponding alcohol, depending on the specific catalyst and reaction conditions employed.

Partial reduction of the pyridine ring to a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) is also possible using specific reducing agents such as sodium borohydride (B1222165) in the presence of a Lewis acid, or through dissolving metal reductions (e.g., Birch reduction). clockss.orgresearchgate.netnih.govacs.org These reactions can offer pathways to a variety of partially saturated heterocyclic structures.

N-Oxidation and Other Heteroatom-Directed Reactions

The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation, most notably N-oxidation. wikipedia.orggcwgandhinagar.com This transformation typically involves reacting the pyridine derivative with an oxidizing agent such as a peracid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. researchgate.netresearchgate.net The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group, which can influence subsequent reactions on the pyridine ring. thieme-connect.descripps.edu

Other heteroatom-directed reactions involving the nitrogen of the pyridine ring include alkylation and acylation, leading to the formation of pyridinium (B92312) salts. wikipedia.orgresearchgate.net However, specific examples and mechanistic studies for this compound could not be found in the available literature.

Identification and Characterization of Reaction Intermediates and Transition States

Detailed experimental or computational studies identifying and characterizing reaction intermediates and transition states specifically for reactions involving this compound are not available in the public domain.

For the general N-oxidation of pyridines, the reaction is understood to proceed through a transition state where the oxygen atom from the peracid is being transferred to the nitrogen atom of the pyridine. researchgate.net In other reactions, such as nucleophilic aromatic substitution on the pyridine ring, Meisenheimer-like intermediates are proposed. imperial.ac.uk However, without specific studies on this compound, any discussion of its reaction intermediates and transition states would be speculative.

Kinetic Analysis of Reaction Pathways

A comprehensive kinetic analysis of reaction pathways for this compound has not been reported in the scientific literature. General principles of chemical kinetics can be applied to hypothesize potential rate laws and influencing factors, but specific experimental data is lacking.

Determination of Rate Laws and Order of Reactions

There is no specific information available in the searched literature regarding the determination of rate laws or the order of reactions for any transformation involving this compound. The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. fiveable.melibretexts.orgkhanacademy.org For a hypothetical reaction, the rate law would take the form: Rate = k[this compound]^m[Reactant B]^n, where k is the rate constant, and m and n are the reaction orders with respect to each reactant. libretexts.orglardbucket.org Without experimental data, the values of k, m, and n for reactions of this compound are unknown.

Activation Energy Profiles and Thermodynamic Parameters of Transformation

No data could be found on the activation energy profiles or thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy of activation) for chemical transformations of this compound. These parameters are crucial for understanding the feasibility and spontaneity of a reaction and are typically determined through temperature-dependent kinetic studies. nankai.edu.cn While thermodynamic data for pyridine and some of its simpler derivatives are available, this information cannot be directly extrapolated to this compound. nist.govmdpi.com

Kinetic Isotope Effects (KIE) in Mechanistic Investigations

There are no published studies on the use of kinetic isotope effects (KIE) to investigate the reaction mechanisms of this compound. The kinetic isotope effect is a powerful tool in physical organic chemistry to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. rsc.org For instance, a primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. acs.org The absence of such studies for this compound means that mechanistic details that could be elucidated through KIE remain unknown.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Ethyl 2 Pyridin 3 Ylpropanoate

High-Sensitivity Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high precision, allowing for the calculation of the exact molecular formula. For Ethyl 2-pyridin-3-ylpropanoate (C₁₀H₁₃NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 179.0946 g/mol .

Furthermore, the molecule fragments in the mass spectrometer in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information, acting as a molecular fingerprint.

Expected Fragmentation Patterns for this compound: This table presents plausible fragmentation pathways. The base peak will depend on the stability of the resulting fragment ions.

| m/z Value | Possible Fragment Ion | Loss |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 150 | [C₈H₈NO₂]⁺ | Loss of -CH₂CH₃ (ethyl radical) |

| 134 | [C₁₀H₁₃N]⁺ | Loss of -OCH₂CH₃ (ethoxy radical) |

| 106 | [C₆H₆N]⁺ | Loss of -COOCH₂CH₃ |

Hyphenated Techniques (GC-MS, LC-MS) for Separation and Identification

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are at the forefront of these techniques for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical "fingerprint" that allows for unambiguous identification. jmaterenvironsci.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight, along with several characteristic fragment ions. The fragmentation pattern is dictated by the compound's structure, with common cleavage points being the ester group and the bond between the chiral center and the pyridine (B92270) ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative, especially for less volatile or thermally labile compounds. In LC-MS, separation is achieved in a liquid mobile phase on a packed column. The eluent from the LC column is then introduced into the mass spectrometer, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or other adducts. researchgate.net LC-MS is particularly valuable when coupled with chiral chromatography for the simultaneous separation and mass spectrometric identification of the enantiomers of this compound.

| Technique | Principle | Application for this compound | Typical Data Obtained |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection. | Identification and purity assessment. | Retention time, molecular ion peak, and fragmentation pattern. |

| LC-MS | Separation of compounds in a liquid mobile phase followed by mass spectrometric detection. | Identification, purity assessment, and enantiomeric separation (with a chiral column). | Retention time, protonated molecular ion peak [M+H]⁺, and adduct ions. |

Tandem Mass Spectrometry (MS/MS, MS³) for Detailed Structural Information and Reaction Monitoring

Tandem mass spectrometry, including MS/MS (or MS²) and even further stages like MS³, provides a higher level of structural detail and specificity compared to single-stage mass spectrometry. nih.gov This is particularly useful for the unequivocal identification of this compound in complex matrices and for monitoring its formation in real-time during a chemical reaction.

In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ of this compound) is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID) in a collision cell, where it breaks apart into smaller product ions. The second mass analyzer then separates and detects these product ions. nih.gov The resulting product ion spectrum is highly specific to the precursor ion's structure.

For this compound, key fragmentation pathways in MS/MS would likely involve:

Loss of the ethoxy group (-OC₂H₅) from the ester functionality.

Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

Cleavage of the bond between the chiral carbon and the pyridine ring , leading to fragments corresponding to the pyridyl moiety and the propanoate side chain.

The use of MS³ can further enhance structural elucidation by selecting a specific product ion from the MS/MS spectrum and subjecting it to another round of fragmentation. This multi-stage fragmentation provides intricate details about the connectivity of the atoms within the molecule. nih.gov In the context of reaction monitoring, specific precursor-to-product ion transitions can be monitored using selected reaction monitoring (SRM), offering high sensitivity and selectivity for quantifying the analyte even in the presence of interfering substances. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with a high degree of confidence. Unlike nominal mass spectrometers, which measure mass-to-charge ratios to the nearest integer, HRMS instruments can measure masses with very high accuracy, typically to within a few parts per million (ppm). mestrelabcn.com

For this compound, with a molecular formula of C₁₀H₁₃NO₂, the theoretical monoisotopic mass can be calculated with high precision. By comparing this theoretical mass with the experimentally measured exact mass from an HRMS analysis, the elemental composition can be confirmed. This is a powerful technique for distinguishing between compounds that may have the same nominal mass but different elemental formulas (isobars). nih.gov The ability of HRMS to provide an unambiguous elemental composition is a cornerstone of modern chemical analysis and is essential for the definitive characterization of newly synthesized compounds like this compound. researchgate.netwur.nl

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Theoretical Monoisotopic Mass | 179.09463 Da |

| Required Mass Accuracy | < 5 ppm |

Advanced Chromatographic Separations for Purity and Enantiomeric Excess

The chirality of this compound necessitates the use of advanced chromatographic techniques not only for assessing its chemical purity but also for determining the relative amounts of its two enantiomers, a critical parameter known as enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of enantiomers. This is achieved by using a chiral stationary phase (CSP), which is a stationary phase that is itself chiral. The two enantiomers of a chiral analyte interact differently with the CSP, leading to different retention times and thus their separation.

For compounds structurally similar to this compound, such as 2-arylpropionic acids, polysaccharide-based CSPs are highly effective. nih.govacs.orgugent.be These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for the differential interaction with the enantiomers.

The separation of the enantiomers of this compound on a chiral HPLC column would allow for the accurate determination of the enantiomeric excess. The ee is calculated from the peak areas of the two enantiomers in the chromatogram. The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation. nih.gov

| Parameter | Description | Significance for this compound |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound. | Enables the separation of the (R)- and (S)-enantiomers. |

| Mobile Phase | The solvent that moves the analyte through the column. | Optimization of mobile phase composition is key to achieving good resolution between the enantiomers. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as %ee = | ([R] - [S])/([R] + [S]) |

| Resolution (Rs) | A quantitative measure of the degree of separation between two peaks in a chromatogram. | A higher resolution indicates a better separation of the enantiomers. |

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds and can also be adapted for chiral separations. Chiral GC columns, which contain a chiral stationary phase, can be used to separate the enantiomers of volatile chiral compounds like this compound. gcms.cz

The principle is similar to chiral HPLC: the enantiomers interact differently with the chiral stationary phase as they are carried through the column by an inert gas, leading to their separation. Derivatized cyclodextrins are commonly used as chiral selectors in GC stationary phases. gcms.cz GC offers the advantage of high resolution and sensitivity, making it a valuable tool for the analysis of the enantiomeric purity of volatile chiral compounds. The choice of the appropriate chiral column and the optimization of the temperature program are critical for achieving a successful enantioselective separation by GC.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

While chiral chromatography can separate enantiomers and determine their relative proportions, it cannot determine the absolute configuration (i.e., whether an enantiomer is R or S) without a reference standard. X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. acs.org

This technique requires a single, high-quality crystal of one of the pure enantiomers of this compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all the atoms, thus establishing the absolute configuration.

In addition to determining the absolute stereochemistry, X-ray crystallography provides a wealth of information about the solid-state structure of the compound. This includes precise bond lengths, bond angles, and torsional angles. It also reveals how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the physical properties of the solid material. researchgate.netmdpi.comacs.org

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Absolute Configuration | The R/S designation of the chiral center. |

| Intermolecular Interactions | How molecules interact with each other in the solid state. |

In-Situ Spectroscopy for Real-Time Reaction Monitoring and Kinetic Analysis

In-situ spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis. rsc.orgnih.gov These techniques can track the concentration of various species throughout the reaction, enabling the development of detailed kinetic models. For instance, in a typical synthesis of this compound via the hydrogenation of a precursor like ethyl 2-(pyridin-3-yl)acrylate, spectroscopy can monitor the disappearance of the C=C double bond of the acrylate (B77674) and the appearance of the C-H single bonds in the propanoate product.

Hypothetical Application of In-Situ FTIR for Kinetic Analysis

To illustrate the methodology, consider a hypothetical batch synthesis of this compound monitored by in-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy. The reaction progress could be tracked by monitoring specific infrared absorption bands unique to the reactant and product.

A potential reaction to form this compound is the catalytic hydrogenation of ethyl 2-(pyridin-3-yl)acrylate. An in-situ probe would be immersed in the reactor, and spectra would be collected at regular intervals. Key vibrational bands would be monitored, for example:

Reactant (ethyl 2-(pyridin-3-yl)acrylate): A characteristic peak for the C=C stretching vibration (e.g., around 1640 cm⁻¹).

Product (this compound): The disappearance of the C=C peak and the strengthening of alkane C-H stretching bands (e.g., around 2850-2950 cm⁻¹).

The absorbance data collected over time can be correlated with concentration. This allows for the generation of concentration-time profiles for the reactants and products, which are essential for kinetic analysis.

Table 1: Hypothetical In-Situ FTIR Data for the Hydrogenation of Ethyl 2-(pyridin-3-yl)acrylate

| Time (minutes) | Reactant Absorbance at 1640 cm⁻¹ (Normalized) | Product Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

| 60 | 0.37 | 0.63 |

| 90 | 0.22 | 0.78 |

| 120 | 0.13 | 0.87 |

| 180 | 0.05 | 0.95 |

From such data, kinetic parameters like the reaction rate constant (k) can be determined by fitting the concentration-time data to an appropriate rate law (e.g., first-order, second-order). For example, if the reaction follows pseudo-first-order kinetics with respect to the acrylate, a plot of the natural logarithm of the reactant's absorbance versus time would yield a straight line with a slope equal to -k.

Kinetic Modeling and Process Optimization

The detailed kinetic data obtained from real-time monitoring is invaluable for building robust reaction models. rsc.org These models can simulate the reaction under various conditions of temperature, pressure, and catalyst loading. ulisboa.ptijcce.ac.ir This allows for the rapid optimization of the synthesis process to improve yield, reduce reaction time, and minimize the formation of by-products without the need for extensive laboratory experiments. nih.gov The use of in-situ analysis ensures that the process is well-understood and operates within its desired design space, a key principle of the Quality by Design (QbD) approach in manufacturing. stepscience.comresearchgate.net

For instance, by analyzing the initial reaction rates at different substrate concentrations and temperatures, one could determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation.

Table 2: Hypothetical Kinetic Parameters Determined from In-Situ Monitoring

| Parameter | Value | Description |

| Rate Constant (k) at 25°C | 0.015 min⁻¹ | Describes the rate of the reaction under specified conditions. |

| Reaction Order | 1 | Indicates the reaction rate is directly proportional to the reactant concentration. |

| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required to initiate the chemical reaction. |

Computational Chemistry and Theoretical Studies of Ethyl 2 Pyridin 3 Ylpropanoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed description of the electronic distribution and energy levels within Ethyl 2-pyridin-3-ylpropanoate.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) has become a standard method in computational chemistry for its balance of accuracy and computational cost. researchgate.net For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and determine its ground state properties. researchgate.net

These calculations yield crucial information about the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. For instance, in a related compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, DFT calculations have been used to analyze its reactivity parameters. researchgate.net Similar studies on pyridine (B92270) derivatives have shown that DFT can effectively model their electronic properties. nih.gov

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, maps the electrostatic potential onto the electron density surface. This allows for the identification of electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom of the pyridine ring is expected to be an electron-rich site, while the carbonyl carbon of the ester group would be an electron-deficient center.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and based on typical results for similar pyridine derivatives. Specific experimental or more detailed computational studies would be required for precise values.

Ab Initio Methods for Energetic Profiles and Reaction Pathways

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally intensive, approach to studying molecular systems. researchgate.netresearchgate.net These methods are particularly useful for calculating accurate energetic profiles of reactions and exploring potential reaction pathways.

For this compound, ab initio calculations can be used to determine the relative energies of different conformers and to investigate the energy barriers associated with bond rotations. researchgate.net This information is crucial for understanding the molecule's flexibility and the distribution of its conformers at a given temperature. Furthermore, these methods can be applied to model reactions involving the ester or pyridine functionalities, providing detailed insights into the thermodynamics and kinetics of these processes. For example, ab initio studies on pyridine valence isomers have provided valuable data on their relative stabilities and strain energies. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of the molecule's conformational landscape and its interactions with its environment.

For this compound, MD simulations can be performed in various solvents to explore its conformational flexibility. These simulations can reveal the preferred dihedral angles of the side chain relative to the pyridine ring and the ethyl group's orientation. Understanding the accessible conformations is crucial as they can influence the molecule's reactivity and biological activity. A study on a similar compound, ethyl 3-[(pyridin-2-yl)amino]propanoate, utilized MD simulations to investigate its interactions with water molecules. researchgate.net

Furthermore, MD simulations can shed light on intermolecular interactions, such as hydrogen bonding and π-stacking, which are important in condensed phases and biological systems. For instance, simulations could model the interaction of this compound with a protein active site or its aggregation behavior in solution.

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. stenutz.euyoutube.comumn.edu For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide theoretical ¹H and ¹³C NMR chemical shifts. nsf.gov These predicted shifts, when compared with experimental data, can help assign the signals to specific atoms in the molecule. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects. stenutz.euumn.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. humanjournals.comresearchgate.netnih.govyoutube.comacs.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The predicted vibrational spectrum can be compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations, such as C=O stretching, C-N stretching, and various bending modes of the pyridine ring and the side chain. researchgate.netnih.govyoutube.comacs.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1735 |

| C-N Stretch (Pyridine Ring) | 1580 |

| C-H Stretch (Aromatic) | 3050 |

| C-H Stretch (Aliphatic) | 2980 |

Note: The values in this table are illustrative and based on typical results for similar pyridine derivatives. Specific experimental or more detailed computational studies would be required for precise values.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the kinetics of a reaction involving this compound, it is essential to locate the transition state (TS) on the potential energy surface. Various algorithms are available for searching for transition states. Once a TS structure is found, its identity can be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. nih.gov The IRC path connects the transition state to the reactants and products, providing a detailed picture of the structural changes that occur as the reaction progresses. This analysis is crucial for confirming that the located transition state indeed connects the desired reactants and products and for visualizing the reaction mechanism. For example, in reactions such as the hydrolysis of the ester group or an electrophilic substitution on the pyridine ring, IRC analysis would reveal the precise atomic motions involved in bond breaking and formation.

Catalytic Cycle Modeling and Energetic Landscapes

Catalytic cycles are typically modeled using quantum chemical methods, such as Density Functional Theory (DFT). These calculations provide the energetic landscape of a reaction, which is a map of the potential energy of the system as a function of the geometric coordinates of the atoms involved. Key points on this landscape include local minima, which correspond to stable molecules (reactants, intermediates, and products), and saddle points, which represent transition states.

A hypothetical catalytic cycle for the synthesis of this compound, for instance, in a palladium-catalyzed cross-coupling reaction, would be modeled as follows:

Transmetalation: Following oxidative addition, a transmetalation step with a suitable organometallic reagent would occur. The energetic profile of this step would be calculated to understand the feasibility and kinetics.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the product, this compound, and regeneration of the palladium(0) catalyst. The energy barrier for this step determines the product release rate.

Interactive Data Table: Hypothetical Energetic Profile for a Catalytic Synthesis of this compound

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| Reactants | Pd(0) + Pyridyl-X + Reagent | 0.0 |

| Oxidative Addition TS | [X-Pd(II)-Pyridyl]‡ | +15.2 |

| Oxidative Adduct | X-Pd(II)-Pyridyl | -5.7 |

| Transmetalation TS | [Adduct-Reagent]‡ | +12.8 |

| Transmetalation Product | Product-Pd(II)-L | -10.3 |

| Reductive Elimination TS | [Product-Pd(II)-L]‡ | +20.5 |

| Products | Product + Pd(0) | -25.0 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from catalytic cycle modeling. Actual values would need to be determined through specific DFT calculations for this compound.

Quantitative Structure-Reactivity Relationships (QSRR) in Pyridylpropanoate Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate the structural or property descriptors of a series of compounds with their chemical reactivity. In the context of pyridylpropanoate systems, QSRR can be employed to predict reaction kinetics, such as rate constants, based on the physicochemical properties of different substituted pyridylpropanoates.

While a specific QSRR model for the chemical activity and reaction kinetics of this compound is not documented in the reviewed literature, studies on other pyridine derivatives provide a framework for how such a model could be developed. oberlin.eduwjpsonline.comnih.gov For instance, a study on the reaction of OH radicals with various methyl- and ethyl-substituted pyridines successfully developed a structure-reactivity relationship to predict reaction rate constants. oberlin.edu

A QSRR study on a series of pyridylpropanoates would involve:

Data Set Compilation: A series of pyridylpropanoate derivatives with varying substituents on the pyridine ring would be synthesized. The reaction kinetics (e.g., rate constants) for a specific reaction would be experimentally measured for each compound.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates a selection of the calculated descriptors with the observed reactivity.

Model Validation: The predictive power of the QSRR model would be assessed using statistical validation techniques, including cross-validation and the use of an external test set of compounds.

For a hypothetical QSRR model for the hydrolysis rate of a series of substituted ethyl pyridylpropanoates, the resulting equation might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant, representing electronic effects.

Eₛ is the Taft steric parameter.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Interactive Data Table: Hypothetical QSRR Data for Pyridylpropanoate Derivatives

| Compound | Substituent (Position) | log(k) (Experimental) | Hammett (σ) | Taft (Eₛ) | logP |

| This compound | H (3) | -2.5 | 0.00 | 0.00 | 1.5 |

| Ethyl 2-(5-chloro-pyridin-3-yl)propanoate | 5-Cl | -2.1 | 0.37 | -0.97 | 2.2 |

| Ethyl 2-(5-methyl-pyridin-3-yl)propanoate | 5-Me | -2.8 | -0.07 | -1.24 | 2.0 |

| Ethyl 2-(5-nitro-pyridin-3-yl)propanoate | 5-NO₂ | -1.5 | 0.78 | -2.52 | 1.3 |

Note: This table presents hypothetical data to illustrate the components of a QSRR study. The values are not based on experimental results for this specific series of compounds.

Such QSRR models are valuable for predicting the reactivity of new, unsynthesized compounds and for gaining insights into the reaction mechanisms by understanding which molecular properties have the most significant influence on reactivity.

Applications of Ethyl 2 Pyridin 3 Ylpropanoate As a Versatile Chemical Building Block

Role in the Convergent Synthesis of Complex Organic Architectures

The strategic placement of the pyridine (B92270) ring and the ethyl propanoate group in ethyl 2-pyridin-3-ylpropanoate allows for its participation in a variety of coupling reactions, a cornerstone of convergent synthesis. This approach, where complex molecules are assembled from smaller, pre-synthesized fragments, offers significant advantages in terms of efficiency and yield. The pyridine nitrogen can act as a directing group or a ligand for metal catalysts, while the propanoate moiety provides a handle for various transformations such as hydrolysis, amidation, and reduction.

Research has demonstrated the utility of similar pyridine-containing esters in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These methodologies allow for the formation of carbon-carbon bonds, enabling the connection of the this compound core to other intricate molecular fragments. The resulting structures can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

Precursor for Novel Materials and Functional Polymers

The pyridine unit of this compound imparts specific electronic and coordination properties that are desirable in materials science. The nitrogen atom can be quaternized or coordinated to metal centers, leading to the formation of materials with interesting optical, electronic, or catalytic properties.

The ester functionality of the molecule can be readily polymerized through various techniques, such as transesterification polymerization or after conversion to other polymerizable groups like acrylates or vinyl ethers. The incorporation of the pyridine moiety into the polymer backbone can lead to materials with enhanced thermal stability, flame retardancy, and metal-ion binding capabilities. These properties are sought after in the development of advanced coatings, membranes, and electronic materials.

Derivatization to Access Diverse Chemical Libraries

The reactivity of both the pyridine ring and the ester group makes this compound an ideal scaffold for the generation of diverse chemical libraries. These collections of structurally related compounds are crucial for high-throughput screening in drug discovery and materials science.

The pyridine ring can undergo a range of transformations, including N-oxidation, alkylation, and substitution reactions, to introduce a variety of functional groups. Simultaneously, the ester can be converted into a wide array of other functionalities, such as amides, carboxylic acids, alcohols, and aldehydes. This dual reactivity allows for the rapid and efficient generation of a large number of distinct molecules from a single starting material, significantly accelerating the discovery of new compounds with desired biological or material properties.

Utility as a Chiral Synthon or Ligand Precursor in Asymmetric Transformations

While this compound itself is achiral, it can be readily transformed into chiral synthons for use in asymmetric synthesis. tum.denih.gov Asymmetric reduction of the ketone that can be formed at the alpha-position to the ester, or enzymatic resolution of the corresponding racemic acid, can provide access to enantiomerically pure building blocks. These chiral molecules are invaluable in the synthesis of single-enantiomer drugs, where stereochemistry plays a critical role in therapeutic activity. tum.denih.gov

Future Research Directions and Emerging Paradigms in Pyridylpropanoate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance economic viability. dergipark.org.tr This approach, also known as sustainable chemistry, focuses on designing products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr For pyridylpropanoate synthesis, this paradigm shift involves moving away from methods that require harsh conditions, toxic reagents, and lengthy reaction times, which often result in low to moderate yields. google.com